2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine
CAS No.: 1341466-90-7
Cat. No.: VC3194120
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1341466-90-7 |
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Molecular Formula | C10H11N3O |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 2-(furan-3-yl)-5,6-dimethylpyrimidin-4-amine |
Standard InChI | InChI=1S/C10H11N3O/c1-6-7(2)12-10(13-9(6)11)8-3-4-14-5-8/h3-5H,1-2H3,(H2,11,12,13) |
Standard InChI Key | DLCTYIHWANVLAJ-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(N=C1N)C2=COC=C2)C |
Canonical SMILES | CC1=C(N=C(N=C1N)C2=COC=C2)C |
Introduction
Structural Characteristics and Classification
2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine belongs to the class of pyrimidine derivatives, specifically featuring a 4-amino substitution pattern with a furan-3-yl group at position 2 and methyl groups at positions 5 and 6. The compound consists of two principal heterocyclic components: a pyrimidine ring and a furan ring, connected through a C-C bond between the pyrimidine C-2 position and the furan C-3 position.
The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, serves as the core structure. This ring bears an amino group at position 4 and methyl substituents at positions 5 and 6. The furan component, a five-membered oxygen-containing heterocycle, is connected at its 3-position to the pyrimidine ring. This structural arrangement differs from related compounds like 1-(4,6-dimethylpyrimidin-2-yl)-3-(furan-2-yl)-1h-pyrazol-5-amine, which contains both pyrimidine and furan moieties but in a different connectivity pattern .
Structural Comparison with Related Compounds
The molecular structure of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine shares structural similarities with several related compounds found in the literature, though with distinct differences:
Physical and Chemical Properties
Physical Properties
Based on similar pyrimidine-furan hybrid structures, 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is predicted to be a crystalline solid at room temperature. The predicted physical properties include:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid | Similar to related pyrimidine derivatives |
Solubility | Moderately soluble in organic solvents; limited water solubility | Based on polarity and hydrogen bonding capacity |
Molecular Weight | 189.22 g/mol | Calculated from molecular formula C₁₀H₁₁N₃O |
Hydrogen Bond Donors | 2 (from NH₂ group) | Structural analysis |
Hydrogen Bond Acceptors | 4 (N atoms and O atom) | Structural analysis |
The presence of the amino group at position 4 of the pyrimidine ring likely confers hydrogen bond donor capabilities, while the pyrimidine nitrogen atoms and the furan oxygen serve as hydrogen bond acceptors. This combination of features would influence the compound's solubility profile and intermolecular interactions.
Chemical Reactivity
The chemical reactivity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine can be predicted based on its functional groups:
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The amino group at position 4 of the pyrimidine ring may undergo typical amine reactions, including acylation, alkylation, and condensation reactions.
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The furan ring, being electron-rich, is susceptible to electrophilic aromatic substitution reactions, though with reduced reactivity compared to furan itself due to the electronic effects of the pyrimidine ring.
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The pyrimidine nitrogen atoms can participate in coordination with metal ions or act as hydrogen bond acceptors in supramolecular assemblies.
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The methyl groups at positions 5 and 6 may undergo oxidation reactions or serve as sites for further functionalization through radical processes.
Similar heterocyclic compounds have demonstrated reactivity patterns that can inform predictions about this compound's behavior. For instance, the crystal structure analysis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one revealed important information about bond angles and intermolecular interactions that could be relevant to understanding the structural properties of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine .
Synthetic Approaches and Preparation
Condensation-Cyclization Approach
This approach would involve the condensation of an appropriately substituted amidine with a 1,3-dicarbonyl compound, followed by cyclization to form the pyrimidine ring:
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Reaction of 3-furancarbonitrile with an alkoxide to form an imidate
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Condensation with acetamidine to form an amidine intermediate
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Reaction with a suitable 1,3-diketone (e.g., 2,3-butanedione) to form the pyrimidine ring
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Selective amination at position 4
Cross-Coupling Approach
Another viable approach would utilize palladium-catalyzed cross-coupling reactions to introduce the furan moiety to a pre-formed pyrimidine scaffold:
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Preparation of 2-chloro-5,6-dimethylpyrimidin-4-amine
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Suzuki-Miyaura cross-coupling with 3-furanboronic acid
This approach is supported by similar methodologies described for other heterocyclic compounds in the literature. The cross-coupling reaction conditions might involve Pd(OAc)₄, triphenylphosphine, and Na₂CO₃ in n-propanol, similar to those reported for the synthesis of related compounds .
Purification and Characterization
Following synthesis, purification of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine would typically involve:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Characterization by spectroscopic methods including NMR, IR, and mass spectrometry
Spectroscopic and Analytical Characterization
Predicted Spectroscopic Properties
Based on the structural features of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, the following spectroscopic properties can be predicted:
¹H NMR Spectroscopy
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Furan C-2 H | 7.5-8.0 | doublet | 1H |
Furan C-4 H | 6.5-7.0 | triplet | 1H |
Furan C-5 H | 7.3-7.8 | doublet | 1H |
NH₂ | 4.5-6.5 | broad singlet | 2H |
CH₃ at C-5 | 2.3-2.5 | singlet | 3H |
CH₃ at C-6 | 2.2-2.4 | singlet | 3H |
¹³C NMR Spectroscopy
Expected signals for the carbon atoms in the molecule would include:
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Quaternary carbons: pyrimidine C-4 (with NH₂), C-5 and C-6 (with CH₃), C-2 (with furan); furan C-3
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Methyl carbons: typically in the range of 15-25 ppm
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Aromatic CH carbons: furan carbons in the range of 105-145 ppm
IR Spectroscopy
Key expected IR absorptions would include:
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
N-H stretching (NH₂) | 3300-3500 |
C-H stretching (aromatic) | 3000-3100 |
C-H stretching (aliphatic) | 2850-2950 |
C=N stretching (pyrimidine) | 1600-1650 |
C=C stretching (aromatic) | 1400-1600 |
C-O-C stretching (furan) | 1050-1150 |
Mass Spectrometry
In mass spectrometry, the molecular ion peak would be expected at m/z 189, corresponding to the molecular weight of C₁₀H₁₁N₃O. Fragmentation patterns would likely include the loss of methyl groups, cleavage of the furan ring, and fragmentation of the pyrimidine ring.
Biological and Pharmacological Properties
Enzyme Inhibition
Pyrimidine derivatives with amino substituents have demonstrated activity as enzyme inhibitors, particularly kinase inhibitors. The furan moiety might contribute to binding interactions within enzyme active sites through hydrogen bonding and π-π interactions.
Antimicrobial Activity
Many pyrimidine derivatives exhibit antimicrobial properties. The presence of the furan ring and the amino group might confer activity against certain bacterial or fungal strains.
Anti-inflammatory and Analgesic Properties
Heterocyclic compounds containing pyrimidine and furan moieties have been reported to possess anti-inflammatory and analgesic properties. The specific substitution pattern in 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine might influence these activities.
Structure-Activity Relationship Considerations
The biological activity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine would be influenced by several structural features:
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The presence of the amino group at position 4 of the pyrimidine ring, which can form hydrogen bonds with biological targets
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The furan ring, which provides a planar, electron-rich moiety for potential π-π interactions
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The methyl groups at positions 5 and 6, which influence the lipophilicity and steric properties of the molecule
These structural features would collectively determine the compound's interaction with biological targets and its pharmacokinetic properties.
Applications and Research Directions
Medicinal Chemistry
2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine could serve as a scaffold for developing novel therapeutic agents. The pyrimidine core is present in numerous pharmaceuticals, and the specific substitution pattern of this compound might provide a basis for developing compounds with targeted biological activities.
Materials Science
Heterocyclic compounds with extended π-systems, as found in this compound, have applications in materials science as components of organic electronic devices or as ligands in coordination chemistry.
Synthetic Intermediates
The compound could serve as a valuable intermediate in the synthesis of more complex heterocyclic systems, similar to how N-2-amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile was used as a key intermediate for the synthesis of pyridopyrimidine and other heterocyclic systems .
Future Research Directions
Several promising research directions for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine include:
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Development of efficient synthetic routes for the compound and its derivatives
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Comprehensive evaluation of its biological activities, particularly in the context of enzyme inhibition
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Investigation of its coordination chemistry with various metal ions
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Exploration of its potential as a building block for constructing more complex molecular architectures
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Computational studies to predict its interactions with biological targets
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